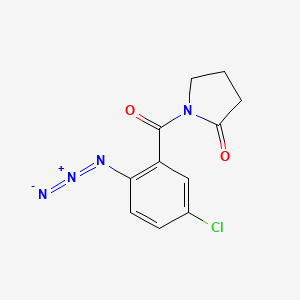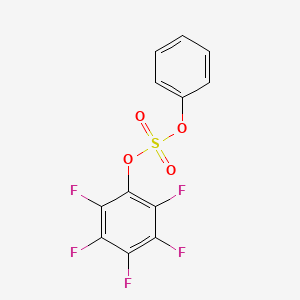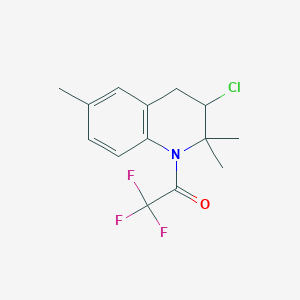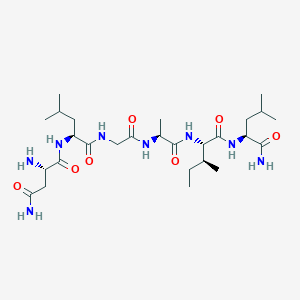![molecular formula C17H12N2O6S B14215847 6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid CAS No. 556796-12-4](/img/structure/B14215847.png)
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid is an organic compound with the molecular formula C17H12N2O6S. It is a derivative of naphthalene, characterized by the presence of a nitrobenzoyl group and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration and subsequent amination. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid . This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position. Finally, the nitro group is reduced to an amino group, and the compound is acylated with 4-nitrobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The key steps include sulfonation, nitration, reduction, and acylation, with careful control of temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as sulfonation, nitration, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like sulfuric acid, nitric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The nitrobenzoyl and sulfonic acid groups play a crucial role in its binding affinity and specificity towards target molecules. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
類似化合物との比較
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler derivative of naphthalene with a sulfonic acid group.
Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at a different position.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group instead of a nitrobenzoyl group.
Uniqueness
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid is unique due to the presence of both a nitrobenzoyl group and a sulfonic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
556796-12-4 |
|---|---|
分子式 |
C17H12N2O6S |
分子量 |
372.4 g/mol |
IUPAC名 |
6-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O6S/c20-17(11-2-6-15(7-3-11)19(21)22)18-14-5-1-13-10-16(26(23,24)25)8-4-12(13)9-14/h1-10H,(H,18,20)(H,23,24,25) |
InChIキー |
BRBUBRBCLNWRHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14215764.png)
![4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile](/img/structure/B14215774.png)



![2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid](/img/structure/B14215799.png)




![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
![1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14215825.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
